molecular formula C10H17NO2 B13207174 Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13207174
M. Wt: 183.25 g/mol
InChI Key: SBCXYKRFLAZHRC-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-azaspiro[34]octane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound has a spiro connection between a six-membered ring and a four-membered ring, with a methyl group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its unique structural features that may offer new therapeutic options.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways involved in cancer .

Comparison with Similar Compounds

Biological Activity

Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate is a spiro compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2059935-58-7
  • Structure : The compound features a bicyclic structure formed by the fusion of two rings, incorporating a nitrogen atom that contributes to its chemical reactivity and biological activity.

Biological Activity Overview

This compound exhibits a variety of biological activities, primarily focusing on:

  • Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary research suggests that it may modulate cellular pathways involved in cancer progression, potentially serving as a therapeutic agent in cancer treatment.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Methyl 6-azaspiro[2.5]octane-1-carboxylateSpiro compoundDifferent ring size affecting reactivity
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochlorideSpiro compoundVariation in carboxylate position
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylateSpiro compoundPresence of hydroxyl group influencing properties

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

  • Annulation Reactions : Involving cyclopentane and four-membered rings.
  • Reagents Used :
    • Oxidizing Agents : Potassium permanganate for introducing functional groups.
    • Reducing Agents : Lithium aluminum hydride for modifying existing groups.
    • Substitution Reactions : Various nucleophiles can be employed to create derivatives.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Studies :
    • A study demonstrated its effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Cancer Research :
    • In vitro studies revealed that the compound could induce apoptosis in leukemia cell lines, suggesting potential as an anticancer agent.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-methyl-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-7-3-4-10(5-7)6-11-8(10)9(12)13-2/h7-8,11H,3-6H2,1-2H3

InChI Key

SBCXYKRFLAZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CNC2C(=O)OC

Origin of Product

United States

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